

Using Celestolide as an Analytical Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Celestolide*

Cat. No.: *B023127*

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Introduction

Celestolide is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2][3] As a result of its widespread use and subsequent release into the environment, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various matrices.[4]

Celestolide's persistence and potential for bioaccumulation have also made it a compound of interest in environmental and toxicological studies.[5] This document provides detailed application notes and protocols for the use of **Celestolide** as an analytical reference standard for its quantification in cosmetic and environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Celestolide

A solid understanding of the physicochemical properties of **Celestolide** is essential for developing effective analytical methods.

Property	Value	Reference
Chemical Name	1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone	[6]
CAS Number	13171-00-1	[7]
Molecular Formula	C ₁₇ H ₂₄ O	[6]
Molecular Weight	244.37 g/mol	[6]
Appearance	White crystalline solid	[7]
Melting Point	78.5 °C	[6]
Boiling Point	304.5 °C	[6]
Solubility	Insoluble in water, soluble in ethanol and oils.	[6]
log Kow	5.7	[6]

Application Note 1: Quantification of Celestolide in Cosmetics by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like **Celestolide** in complex cosmetic matrices.[8] The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry allows for accurate quantification at trace levels.[9]

Method Validation and Performance Characteristics

The following table summarizes the performance characteristics of a typical GC-MS method for the analysis of **Celestolide** in cosmetic samples.

Parameter	Result	Reference
Linearity (R^2)	> 0.997	[10]
Linearity Range	5 - 1000 ng/g	[11]
Limit of Detection (LOD)	0.15 - 4.86 ng/g	[11]
Limit of Quantification (LOQ)	0.49 - 16.21 ng/g	[11]
Recovery	82.0% - 109%	[1] [11]
Precision (RSD)	1.8% - 9.8%	[1] [11]

Experimental Protocol: GC-MS Analysis of Celestolide in Perfume

This protocol is based on a headspace solid-phase microextraction (HS-SPME) method for the extraction of **Celestolide** from perfume samples, followed by GC-MS analysis.[\[1\]](#)

1. Materials and Reagents

- **Celestolide** analytical standard
- Methanol (HPLC grade)
- Deionized water
- Sodium chloride (analytical grade)
- 65 μ m polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber
- 10 mL headspace vials with magnetic stir bars

2. Standard Solution Preparation

- Prepare a stock solution of **Celestolide** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 5 to 1000 ng/g.

3. Sample Preparation (HS-SPME)

- Dilute the perfume sample with deionized water in a 10 mL headspace vial.
- Add sodium chloride to the vial to facilitate the release of volatile compounds.
- Place the vial in a heating block at 60°C with magnetic stirring (600 rpm).
- Equilibrate the sample for 3 minutes.
- Expose the PDMS-DVB SPME fiber to the headspace of the sample for 20 minutes for extraction.

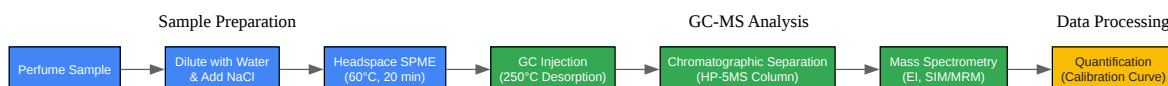
4. GC-MS Analysis

- Gas Chromatograph: Agilent 7890 GC (or equivalent)
- Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent)[[4](#)]
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[[12](#)]
- Injector: Splitless mode
- Injector Temperature: 250°C
- Desorption Time: 3 minutes[[1](#)]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min
 - Ramp to 150°C at 10°C/min
 - Ramp to 280°C at 20°C/min, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Ionization Mode: Electron Ionization (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[10]
 - **Celestolide** MS fragments (m/z): 244 (Molecular Ion), 229, 57, 43[6]

5. Data Analysis

- Identify **Celestolide** based on its retention time and characteristic mass fragments.
- Quantify the concentration of **Celestolide** in the sample using a calibration curve generated from the analysis of the working standard solutions.



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GC-MS workflow for **Celestolide** analysis in cosmetics.

Application Note 2: Quantification of Celestolide in Environmental Water Samples by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective method for the analysis of **Celestolide** in environmental water samples.[13][14] Due to **Celestolide**'s hydrophobicity, reversed-phase HPLC is the preferred mode of separation.

Method Validation and Performance Characteristics

The following table summarizes the expected performance characteristics for an HPLC-UV method for **Celestolide** analysis in water.

Parameter	Expected Result	Reference
Linearity (R^2)	> 0.99	[13]
Limit of Detection (LOD)	0.01 - 0.1 µg/L	[13]
Limit of Quantification (LOQ)	0.05 - 0.5 µg/L	[13]
Recovery	85% - 110%	[14]
Precision (RSD)	< 15%	[14]

Experimental Protocol: HPLC-UV Analysis of Celestolide in Water

This protocol describes a general method for the extraction and analysis of **Celestolide** from water samples using solid-phase extraction (SPE) and HPLC-UV.

1. Materials and Reagents

- **Celestolide** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- C18 SPE cartridges (e.g., 500 mg, 6 mL)

2. Standard Solution Preparation

- Prepare a stock solution of **Celestolide** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations appropriate for the expected sample concentrations.

3. Sample Preparation (Solid-Phase Extraction)

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the retained **Celestolide** with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

4. HPLC-UV Analysis

- HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- Detection Wavelength: 253 nm^[7]

5. Data Analysis

- Identify **Celestolide** based on its retention time.
- Quantify the concentration of **Celestolide** in the sample using a calibration curve generated from the analysis of the working standard solutions.

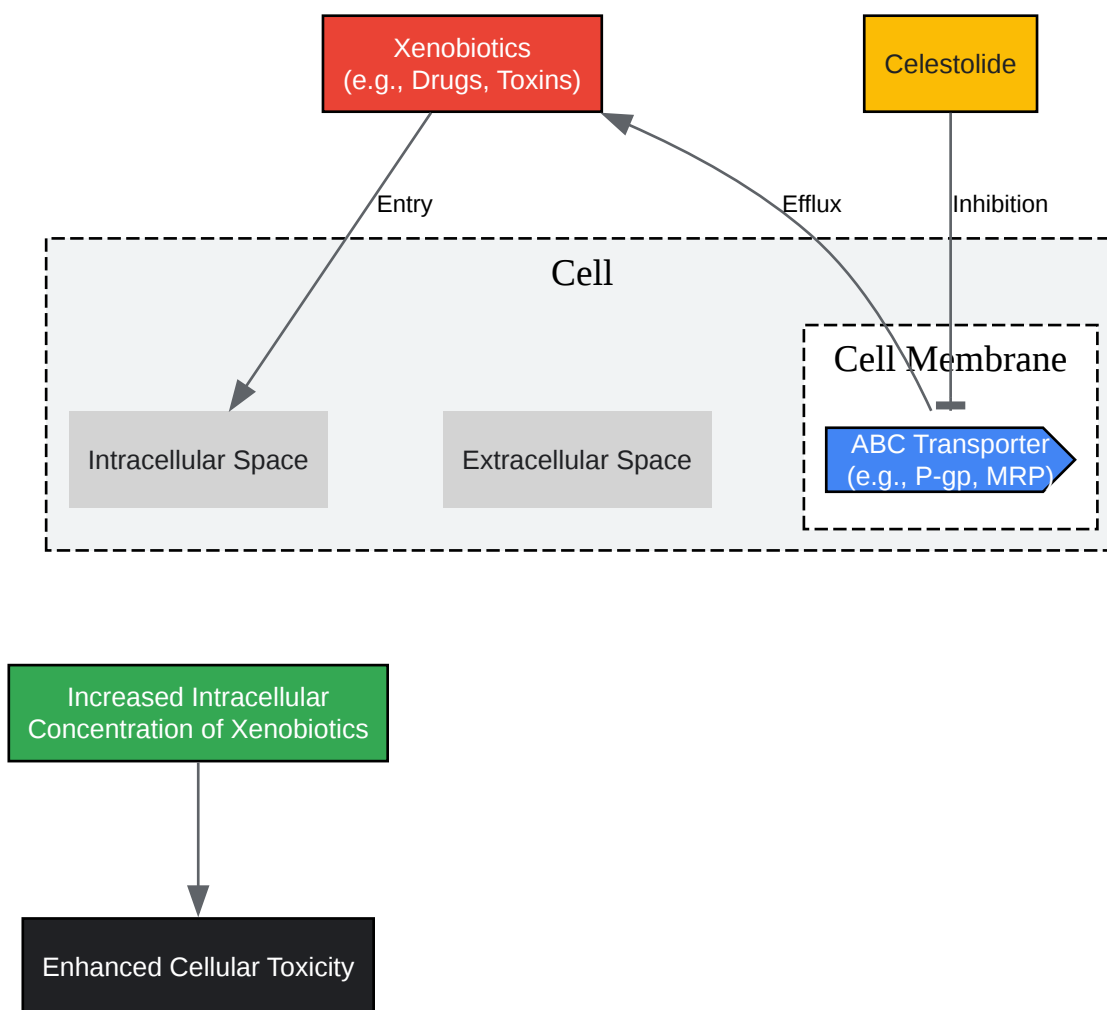


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HPLC-UV workflow for **Celestolide** analysis in water.

Biological Activity and Signaling Pathways

Recent studies have indicated that **Celestolide**, in addition to its environmental persistence, may also exhibit biological activity. One identified mechanism of action is the inhibition of multidrug resistance (MDR) transporters, also known as ATP-binding cassette (ABC) transporters.[15][16] These transporters are present in cell membranes and are responsible for the efflux of a wide range of xenobiotics, including therapeutic drugs, from the cell.[17][18] By inhibiting these transporters, compounds like **Celestolide** can increase the intracellular concentration of other toxic substances, potentially leading to enhanced cellular toxicity.[5]



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Inhibition of ABC transporters by **Celestolide**.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the use of **Celestolide** as an analytical reference standard. The detailed GC-MS and HPLC-UV methodologies, along with the summarized performance data, will enable researchers, scientists, and drug development professionals to accurately quantify **Celestolide** in various matrices. A deeper understanding of its analytical chemistry and biological interactions is crucial for assessing its environmental impact and potential toxicological effects.

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- To cite this document: BenchChem. [Using Celestolide as an Analytical Reference Standard: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023127#using-celestolide-as-an-analytical-reference-standard]

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